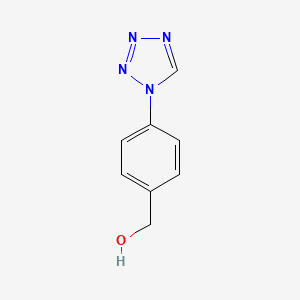
(4-(1H-tetrazol-1-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1H-tetrazol-1-yl)phenyl)methanol is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-tetrazol-1-yl)phenyl)methanol typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.
Introduction of the Methanol Moiety: Finally, the phenyl group is functionalized with a methanol group through a reduction reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
化学反应分析
Types of Reactions
(4-(1H-tetrazol-1-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Formation of (4-(1H-tetrazol-1-yl)phenyl)aldehyde or (4-(1H-tetrazol-1-yl)phenyl)carboxylic acid.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(4-(1H-tetrazol-1-yl)phenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biology: It is studied for its interactions with biological molecules and potential biological activities.
Industry: The compound is used in the synthesis of various industrial chemicals and intermediates.
作用机制
The mechanism of action of (4-(1H-tetrazol-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes or receptors, leading to various biological effects. The phenyl and methanol groups may also contribute to its overall activity by influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (1-Methyl-1H-tetrazol-5-yl)(phenyl)methanone
- (2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methanol
- (2-Butyl-4-chloro-1-[[2’-(2-triphenylmethyl)-2H-tetrazol-5-yl]biphenyl-4-yl]methyl-1H-imidazol-5-yl)methanol
Uniqueness
(4-(1H-tetrazol-1-yl)phenyl)methanol is unique due to its specific structural arrangement, which combines a tetrazole ring with a phenyl group and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC 名称 |
[4-(tetrazol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C8H8N4O/c13-5-7-1-3-8(4-2-7)12-6-9-10-11-12/h1-4,6,13H,5H2 |
InChI 键 |
BIWAMRPVQWWZLV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CO)N2C=NN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)





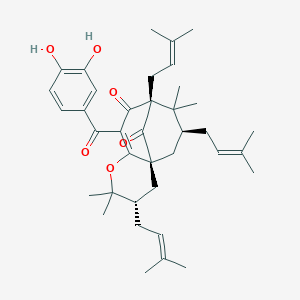
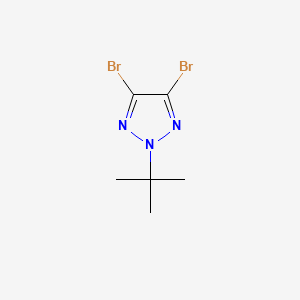
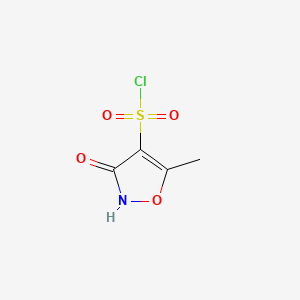
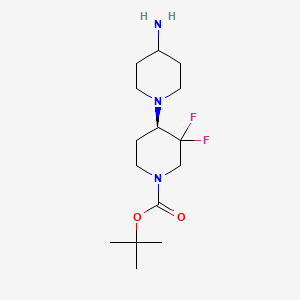
![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
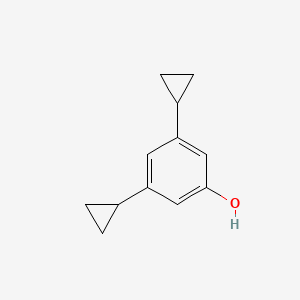

![tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13905323.png)
